2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride

HPPD inhibition enzyme assay herbicide discovery

2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS 52446-58-9), commonly referred to as Ractopamine Ketone Hydrochloride, is a synthetic phenethanolamine derivative in which the benzylic alcohol of ractopamine is oxidized to a ketone. It is recognized as a process-related impurity and degradation product of the beta-adrenergic agonist feed additive ractopamine.

Molecular Formula C18H22ClNO3
Molecular Weight 335.8 g/mol
Cat. No. B12103416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride
Molecular FormulaC18H22ClNO3
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl
InChIInChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H
InChIKeyXDAJDAWSDWXQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ractopamine Ketone Hydrochloride (CAS 52446-58-9) – Baseline Identity and Procurement Context


2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS 52446-58-9), commonly referred to as Ractopamine Ketone Hydrochloride, is a synthetic phenethanolamine derivative in which the benzylic alcohol of ractopamine is oxidized to a ketone. It is recognized as a process-related impurity and degradation product of the beta-adrenergic agonist feed additive ractopamine . The compound possesses a 4-hydroxyphenyl ketone moiety rather than the 4-hydroxyphenyl ethanolamine core of ractopamine, a structural distinction that fundamentally alters its pharmacological profile. Commercially, it is supplied as a hydrochloride salt (MF: C18H22ClNO3; MW: 335.83) with reported purity ≥98% and is primarily utilized as an analytical reference standard for residue monitoring, impurity profiling, and mass spectrometric quantification .

Why Generic Substitution of Ractopamine Ketone Hydrochloride Fails: Structural and Pharmacological Non-Equivalence


Ractopamine ketone hydrochloride cannot be substituted interchangeably with ractopamine or other beta-agonists in analytical or pharmacological applications. The oxidation of the benzylic hydroxyl group to a ketone eliminates the hydrogen-bond donor capacity essential for high-affinity beta-adrenergic receptor (βAR) engagement; the benzylic hydroxyl of phenethanolamines has been directly implicated in the molecular interaction with adrenoreceptors involving adenylate cyclase coupling [1]. Consequently, ractopamine exhibits a Kd of ~25 nM at porcine β1AR and β2AR, whereas the ketone analog is expected to show substantially reduced βAR affinity due to the absence of this critical pharmacophoric element . Furthermore, the ketone's distinct mass spectrometric fragmentation pattern, chromatographic retention behavior, and unique antibody recognition profile—with an ELISA IC50 of 0.12 ng/mL and no cross-reactivity toward 10 other β-agonists including clenbuterol and salbutamol—render it uniquely suited as a residue marker and internal standard, precluding substitution by alternative beta-agonists or their metabolites [2].

Quantitative Differentiation Evidence for Ractopamine Ketone Hydrochloride: Head-to-Head and Cross-Study Comparisons


HPPD Enzyme Inhibition: 2.5–3.2-Fold Greater Potency than the Commercial Herbicide Mesotrione

Ractopamine ketone hydrochloride inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 89–90 nM in a biochemical inhibition assay [1]. By cross-study comparison, the widely used triketone herbicide mesotrione exhibits an HPPD IC50 of 226–289 nM under comparable in vitro conditions [2][3]. This represents an approximately 2.5- to 3.2-fold greater inhibitory potency for ractopamine ketone relative to mesotrione at the isolated enzyme level. The data originate from curated entries in BindingDB/ChEMBL (target compound) and published HPPD inhibitor discovery campaigns (mesotrione).

HPPD inhibition enzyme assay herbicide discovery

Attenuated Beta-Adrenergic Activity: Structural Basis for Reduced βAR Engagement Relative to Ractopamine

Ractopamine ketone hydrochloride lacks the benzylic hydroxyl group that is a critical pharmacophoric element for high-affinity β-adrenergic receptor (βAR) binding in phenethanolamine-class agonists. Structure-activity relationship studies have demonstrated that the benzylic hydroxyl group is directly implicated in molecular interactions with adrenoreceptors involving adenylate cyclase coupling [1]. In contrast, ractopamine—bearing the intact benzylic alcohol—exhibits a Kd of approximately 25 nM at porcine β1AR and β2AR . Direct comparative βAR binding data for ractopamine ketone are not publicly available; however, the replacement of the hydroxyl with a carbonyl group is predicted, based on established phenethanolamine SAR, to substantially reduce or eliminate βAR agonist potency. This is a class-level inference grounded in the well-documented dependency of β-adrenergic activity on the benzylic hydroxyl hydrogen-bond donor functionality within the phenethanolamine chemotype.

beta-adrenergic receptor structure-activity relationship phenethanolamine pharmacology

Antibody-Based Detection Selectivity: High-Affinity ELISA Recognition with Negligible Cross-Reactivity Against Other β-Agonists

Polyclonal antibodies raised against ractopamine haptens, which also recognize ractopamine ketone-related epitopes, demonstrate an ELISA IC50 of 0.12 ng/mL in a heterologous competitive ELISA format, with no detectable cross-reactivity toward 10 other β-agonists including clenbuterol and salbutamol [1]. This high sensitivity and selectivity profile is contrasted with the broader cross-reactivity observed for many commercial β-agonist screening antibodies, which frequently exhibit significant recognition of clenbuterol (IC50 values in the low ng/mL range) [1]. The antibody selectivity data serve as a proxy for the unique molecular recognition surface presented by the ractopamine/ractopamine ketone chemotype relative to other phenethanolamine β-agonists.

ELISA antibody selectivity beta-agonist screening

Physical Property Differentiation: Higher Thermal Stability (Melting Point) vs. Ractopamine Hydrochloride

Ractopamine ketone hydrochloride (unlabeled, CAS 52446-58-9) exhibits a melting point of 218–220°C (decomposition) as determined for the related d6-labeled isotopologue . In contrast, ractopamine hydrochloride (CAS 90274-24-1) melts at 165–167°C [1]. This approximately 53–55°C elevation in melting point is consistent with the increased molecular rigidity and altered hydrogen-bonding network conferred by the ketone carbonyl in place of the secondary alcohol. The higher thermal stability has practical implications for storage, handling, and analytical method development where thermal degradation of the analyte must be avoided.

thermal stability melting point physicochemical characterization

Best-Fit Research and Industrial Application Scenarios for Ractopamine Ketone Hydrochloride Based on Verified Differentiation Evidence


HPPD Inhibitor Probe for Herbicide Discovery and Tyrosine Catabolism Research

With an HPPD IC50 of 89–90 nM—approximately 2.5- to 3.2-fold more potent than the commercial triketone herbicide mesotrione (IC50 = 226–289 nM)—ractopamine ketone hydrochloride provides a structurally novel, non-triketone HPPD inhibitor chemotype for herbicide discovery programs [1]. Its distinct molecular scaffold enables exploration of HPPD inhibitor chemical space orthogonal to established triketone, pyrazolone, and diketonitrile classes. Researchers investigating tyrosine catabolic pathway inhibition can deploy this compound as a tool inhibitor with potency exceeding the industry-standard mesotrione benchmark, facilitating structure-based design and comparative enzyme kinetics studies.

Analytical Reference Standard and Internal Standard for Residue Monitoring by LC-MS/MS and GC-MS

The compound's unique mass spectrometric fragmentation pattern (distinct from ractopamine and other β-agonists), its solubility in ethanol and methanol, and its higher thermal stability (mp 218–220°C vs. 165–167°C for ractopamine HCl) make it an ideal reference standard for quantitative residue analysis [2]. Its deuterium-labeled isotopologue (ractopamine ketone-d6 hydrochloride) is explicitly marketed as an internal standard for NMR, GC-MS, and LC-MS quantification, enabling accurate isotope-dilution mass spectrometric determination of ractopamine-related residues in complex biological matrices [2]. The antibody selectivity data (ELISA IC50 = 0.12 ng/mL, no cross-reactivity with clenbuterol or salbutamol) further support its use as a calibrant in immunochemical screening assays requiring unambiguous identification [3].

Negative Control or Inactive Analog in β-Adrenergic Receptor Pharmacology Studies

Because the ketone oxidation eliminates the benzylic hydroxyl group that is pharmacophorically essential for high-affinity βAR binding in the phenethanolamine class [4], ractopamine ketone hydrochloride is expected to exhibit markedly reduced βAR agonist activity compared to ractopamine (Kd ~25 nM at porcine β1AR/β2AR) . This property renders the compound a mechanistically justified negative control or inactive comparator analog for experiments designed to isolate βAR-mediated effects from off-target activities. Researchers studying βAR signaling, TAAR1 pharmacology, or the growth-promoting effects of β-agonists in livestock can use this ketone derivative to distinguish receptor-dependent from receptor-independent phenomena.

Process Impurity Marker for Ractopamine Manufacturing Quality Control and Stability Studies

Identified as a process-related impurity and potential degradation product of ractopamine , ractopamine ketone hydrochloride serves as a critical impurity reference marker in pharmaceutical quality control (QC) and stability-indicating analytical methods. Its availability as a high-purity (≥98%) characterized reference material enables accurate identification, quantification, and tracking of this specific impurity in ractopamine active pharmaceutical ingredient (API) batches and formulated feed additive products, supporting compliance with veterinary drug residue monitoring programs and pharmacopoeial monograph specifications.

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